5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide is a chemical compound with a complex structure, characterized by the presence of a chloro group, a methoxynaphthalene moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Coupling Reaction: Formation of the amide bond between the nitrobenzene derivative and the methoxynaphthalene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and aromatic rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a benzene ring.
4-methoxy-N-(naphthalen-1-yl)-2-nitrobenzamide: Lacks the chloro group.
5-chloro-2-nitro-N-(naphthalen-1-yl)benzamide: Lacks the methoxy group.
Uniqueness
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-17-9-7-15(12-4-2-3-5-13(12)17)20-18(22)14-10-11(19)6-8-16(14)21(23)24/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIANQSEVKHFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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